molecular formula C19H17BrClN5OS B10901324 N'-[1-(4-bromophenyl)ethylidene]-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[1-(4-bromophenyl)ethylidene]-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B10901324
M. Wt: 478.8 g/mol
InChI Key: GERINRLDSKHPGY-UHFFFAOYSA-N
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Description

N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a combination of bromophenyl, chlorophenyl, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps. One common route includes the condensation of 4-bromobenzaldehyde with acetohydrazide to form an intermediate hydrazone. This intermediate is then reacted with 5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azomethine group or the triazole ring, leading to various reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and aromatic groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
  • N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[5-(4-BROMOPHENYL)-4-(2-METHYL-2-PROPENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is unique due to the presence of both bromophenyl and chlorophenyl groups, which can impart distinct chemical and biological properties. The combination of these groups with the triazole ring enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C19H17BrClN5OS

Molecular Weight

478.8 g/mol

IUPAC Name

N-[1-(4-bromophenyl)ethylideneamino]-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H17BrClN5OS/c1-12(13-7-9-14(20)10-8-13)22-23-17(27)11-28-19-25-24-18(26(19)2)15-5-3-4-6-16(15)21/h3-10H,11H2,1-2H3,(H,23,27)

InChI Key

GERINRLDSKHPGY-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Br

Origin of Product

United States

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